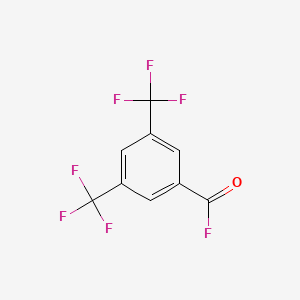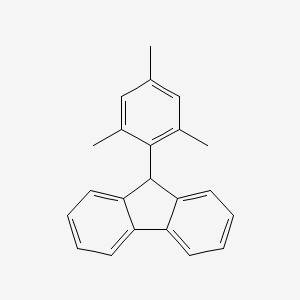
9-(2,4,6-Trimethylphenyl)-9h-fluorene
概要
説明
9-(2,4,6-Trimethylphenyl)-9h-fluorene: is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a fluorene core substituted with a 2,4,6-trimethylphenyl group at the 9th position
科学的研究の応用
Chemistry: 9-(2,4,6-Trimethylphenyl)-9h-fluorene is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural properties allow it to be used in the design of probes and sensors for detecting specific biomolecules.
Medicine: While not widely used in medicine, derivatives of this compound are being explored for their potential pharmacological activities. Research is ongoing to investigate its role in drug design and development.
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials. Its stability and electronic properties make it suitable for use in advanced materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2,4,6-trimethylphenyl)-9h-fluorene typically involves the Friedel-Crafts alkylation reaction. The process begins with the reaction of fluorene with 2,4,6-trimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The general reaction scheme is as follows:
Fluorene+2,4,6-Trimethylbenzyl chlorideAlCl3this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions:
Oxidation: 9-(2,4,6-Trimethylphenyl)-9h-fluorene can undergo oxidation reactions to form corresponding fluorenone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of fluorenyl derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, where the trimethylphenyl group can be further functionalized. For example, nitration can introduce nitro groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration reactions.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl derivatives.
Substitution: Nitro-substituted fluorenes.
作用機序
The mechanism of action of 9-(2,4,6-trimethylphenyl)-9h-fluorene is primarily related to its ability to interact with various molecular targets. In organic electronics, it functions as a charge transport material, facilitating the movement of electrons or holes within a device. In biological systems, its interactions with proteins and nucleic acids are of interest, although detailed mechanisms are still under investigation.
類似化合物との比較
9-Phenyl-9h-fluorene: Similar structure but lacks the trimethyl substitution, resulting in different electronic properties.
9-(2,4,6-Trimethylphenyl)-9h-xanthene: Shares the trimethylphenyl group but has a different core structure, leading to variations in reactivity and applications.
Uniqueness: The presence of the 2,4,6-trimethylphenyl group in 9-(2,4,6-trimethylphenyl)-9h-fluorene imparts unique steric and electronic properties. This makes it distinct from other fluorene derivatives and enhances its suitability for specific applications in materials science and organic electronics.
特性
IUPAC Name |
9-(2,4,6-trimethylphenyl)-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20/c1-14-12-15(2)21(16(3)13-14)22-19-10-6-4-8-17(19)18-9-5-7-11-20(18)22/h4-13,22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFLJPWAFAXQLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299767 | |
| Record name | 9-(2,4,6-trimethylphenyl)-9h-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18153-40-7 | |
| Record name | NSC132572 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132572 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(2,4,6-trimethylphenyl)-9h-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



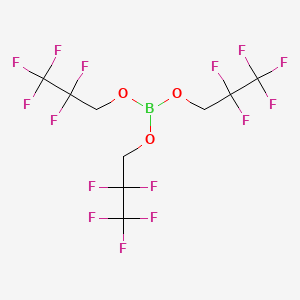
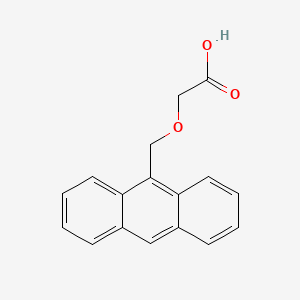
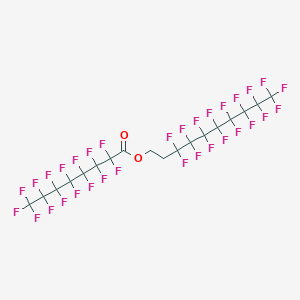
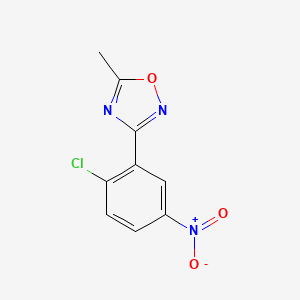
![[4-(2,3-Dimethylphenoxy)phenyl]amine hydrochloride](/img/structure/B6350319.png)
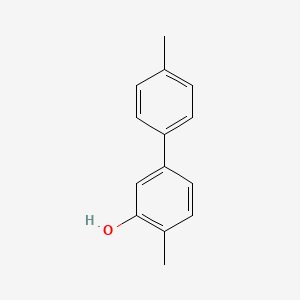
![[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B6350354.png)
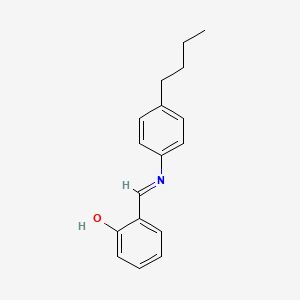
![2-[4-(4-Dimethylaminophenyl)-1,3-butadienyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B6350361.png)
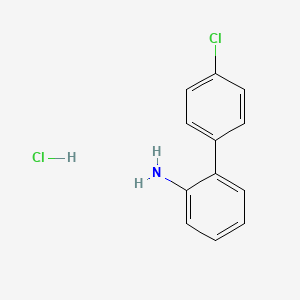
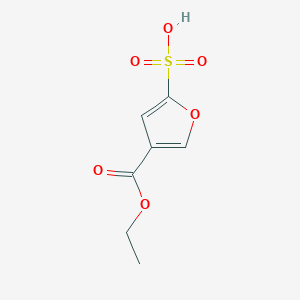
![N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide](/img/structure/B6350379.png)
